

alpelisib toxicity management algorithm

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Compound Focus: Alpelisib

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Alpelisib Toxicity Overview

Alpelisib is associated with a range of adverse events (AEs). The table below summarizes the key characteristics based on an analysis of the FDA Adverse Event Reporting System (FAERS) [1].

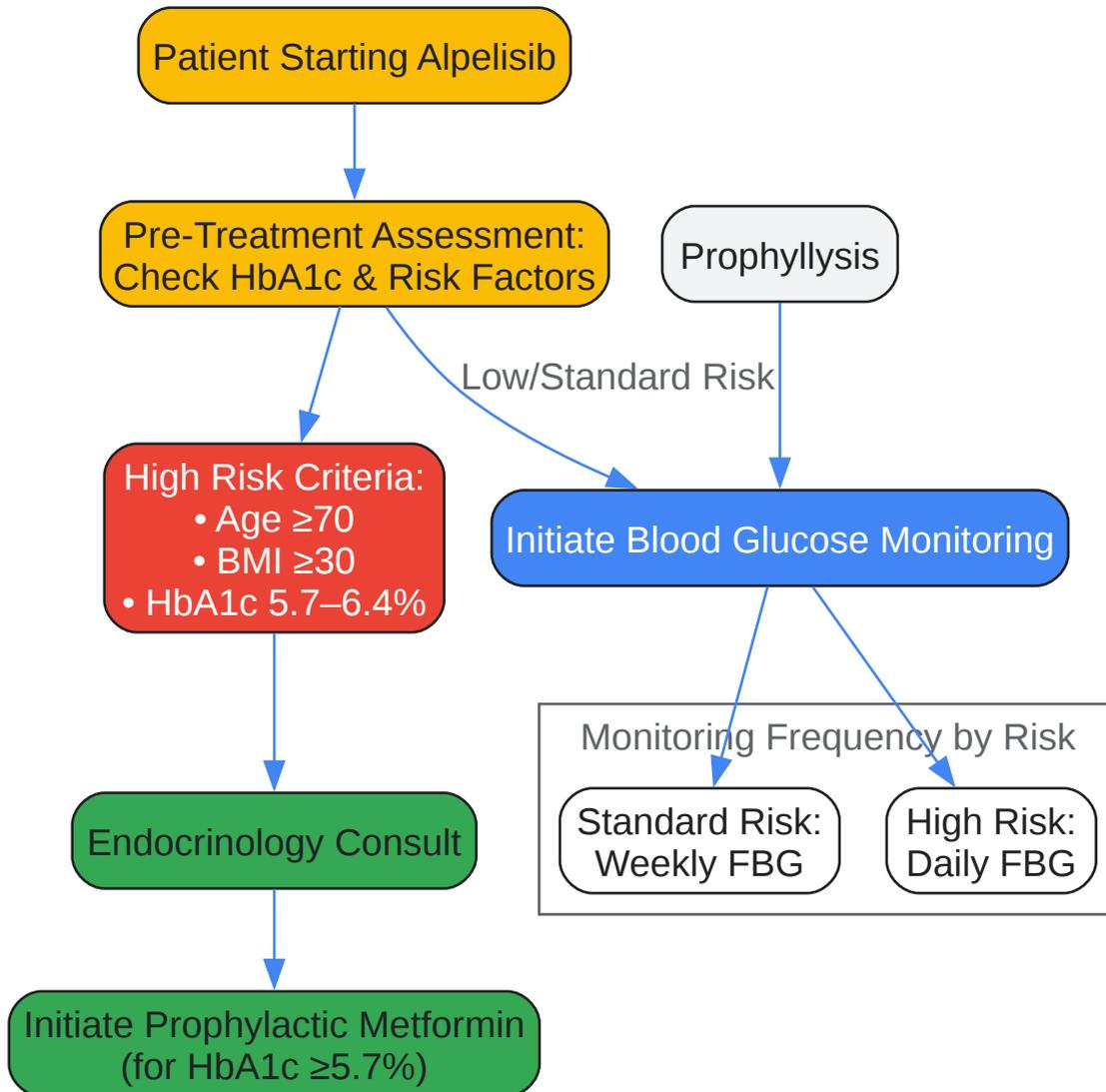
Characteristic	Detail
Most Common AEs (by SOC)	Gastrointestinal disorders, General disorders, Metabolism/nutrition disorders, Skin/subcutaneous tissue disorders, Investigations [1]
Median Time to Onset of AEs	13 days (Interquartile Range: 7-70 days) [1]
AEs within First 30 Days	61.12% of cases [1]
Novel AEs (per study)	Constipation, dysphagia, diabetic ketoacidosis, feeding disorder, urticaria, eye disorders, vision blurred [1]
Serious Outcomes	60.92% of reports were serious; of these, 23.7% resulted in death, 29.9% in hospitalization [1]

Management Algorithms for Key Toxicities

Proactive management is essential to maintain patients on therapy and manage toxicities effectively [2].

Hyperglycemia Management

The following diagram illustrates the proactive monitoring and management strategy for hyperglycemia.



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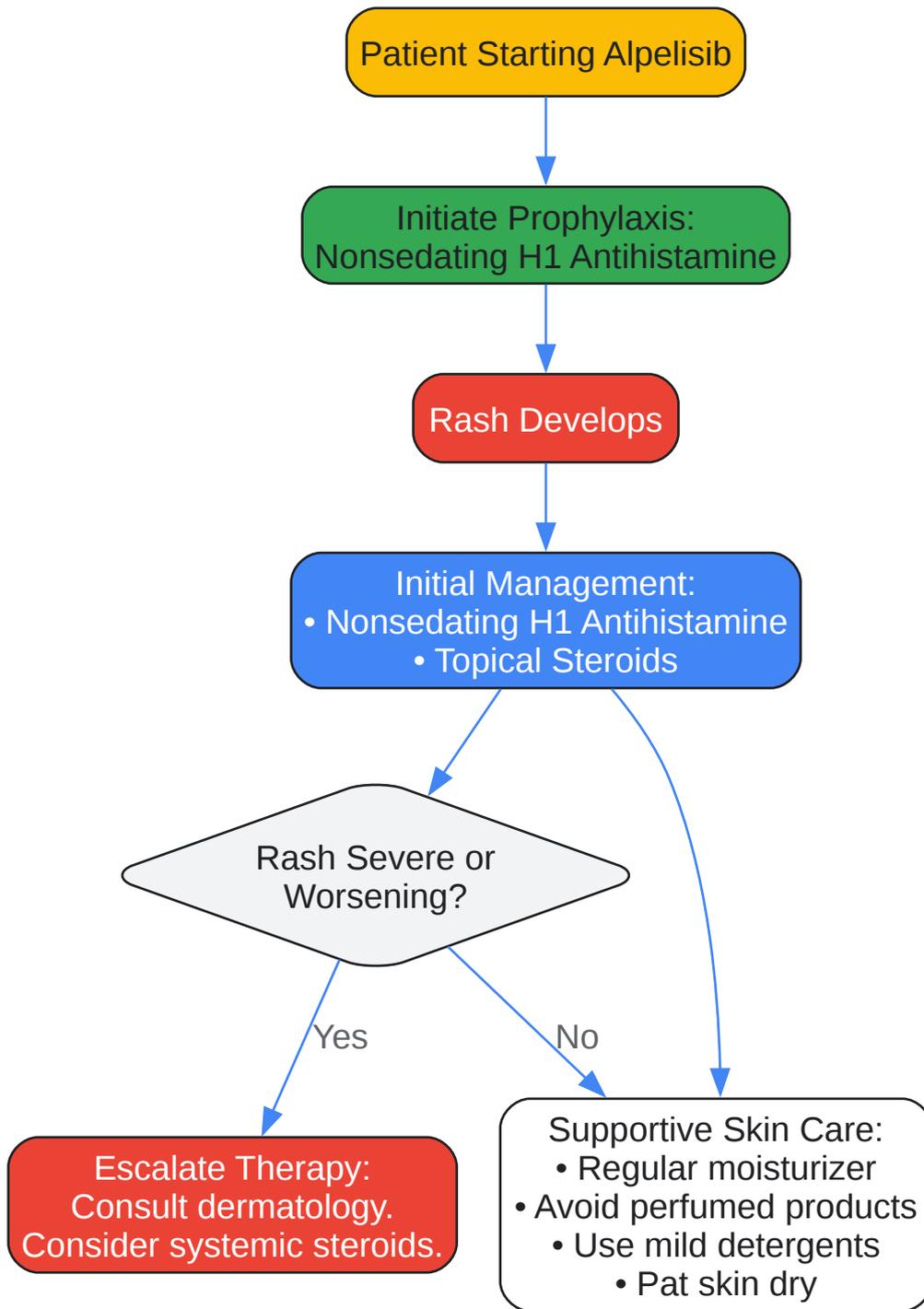
Diagram: Proactive management of hyperglycemia begins with pre-treatment risk assessment and monitoring.

Detailed Protocol:

- **Pre-Treatment Risk Assessment:** Patients with **HbA1c $\geq 6.5\%$** should not start **alpelisib** without a pre-treatment endocrinology consult. High-risk patients (age ≥ 70 , BMI ≥ 30 kg/m², HbA1c 5.7–6.4%) should also be referred [2].
- **Prophylaxis:** Initiate prophylactic metformin for patients with baseline HbA1c 5.7–6.4%. It may also be considered for those with HbA1c $< 5.7\%$ [2].
- **First-Line Agent: Metformin** is the preferred first-line anti-hyperglycemic agent. Dosage can be escalated up to 2000 mg/day (if GFR > 45 mL/minute/1.73 m²) [2].
- **Subsequent Lines:** For inadequate control, add a second-line agent like an SGLT2 inhibitor or a thiazolidinedione. Insulin, sulfonylureas, and DPP4 inhibitors are generally not recommended as first- or second-line agents [2].
- **Alpelisib Dosing & Discontinuation:**
 - **FBG > 250 mg/dL (first episode):** Hold **alpelisib**, add another anti-hyperglycemic agent to metformin, and consult endocrinology [2].
 - **FBG > 500 mg/dL (later episodes):** Hold **alpelisib**, start insulin, and consult endocrinology, or consider permanent discontinuation [2].

Rash & Skin Toxicity Management

The management of rash focuses on prophylaxis and early intervention.



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Diagram: A structured approach for preventing and managing **alpelisib**-associated rash.

Detailed Protocol:

- **Prophylaxis:** Initiate **prophylactic nonsedating H1 antihistamines** in all patients starting **alpelisib** [2].
- **Initial Management:** For an emerging rash, the preferred initial management is **nonsedating H1 antihistamines and topical steroids** [2].
- **Supportive Skin Care:** Advise patients to use moisturizers regularly, avoid perfumed products, wear gloves for chores, use mild detergents, and pat skin dry with a soft towel [3].

Frequently Asked Questions (FAQs)

Q1: What is the typical timeline for the onset of alpelisib-related toxicities? A key characteristic of **alpelisib** toxicity is its relatively rapid onset. The median time to the onset of any adverse event is **13 days**, with the majority (over 60%) occurring within the **first month** of treatment [1]. Specifically, the median time to onset of grade ≥ 2 hyperglycemia is about 15 days, and for grade 2-3 rash, it is about 12 days [2].

Q2: Are there any novel or less common toxicities I should be aware of in my research? Beyond the well-known hyperglycemia and rash, real-world pharmacovigilance data has identified other AEs significantly associated with **alpelisib**. These include constipation, dysphagia, diabetic ketoacidosis, feeding disorder, urticaria, and various eye disorders, including blurred vision [1].

Q3: How should I manage diarrhea associated with alpelisib? Diarrhea is a very common side effect and can sometimes be severe. Researchers should monitor the frequency and severity. A common guideline is to advise patients to contact their healthcare team if they experience diarrhea **3 or more times in 24 hours** compared to their baseline. Anti-diarrhea medications can be prescribed proactively [3].

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